molecular formula C14H19FO9 B1313385 beta-D-Glucopyranosyl fluoride tetraacetate CAS No. 2823-46-3

beta-D-Glucopyranosyl fluoride tetraacetate

Cat. No.: B1313385
CAS No.: 2823-46-3
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-RKQHYHRCSA-N
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Description

Beta-D-Glucopyranosyl fluoride tetraacetate: is a complex chemical compound with the molecular formula C14H19FO9 and a molecular weight of 350.29 g/mol . It is a derivative of glucose, where the hydroxyl groups are acetylated, and one of the hydroxyl groups is replaced by a fluorine atom. This compound is known for its unique properties and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Beta-D-Glucopyranosyl fluoride tetraacetate: plays a significant role in biochemical reactions, especially in the study of glycoside hydrolases. Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is often used as a substrate to investigate the catalytic mechanisms of these enzymes. For instance, it interacts with glycoside hydrolases such as alpha-glucosidase and beta-glucosidase, forming enzyme-substrate complexes that can be studied to understand the transition states and reaction intermediates . The interactions between This compound and these enzymes are primarily driven by hydrogen bonding and the stabilization of pyranosylium ion-like transition states .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with glycoside hydrolases. The fluoride group in the compound acts as a leaving group during the hydrolysis reaction, facilitating the cleavage of the glycosidic bond. This process involves the formation of a covalent intermediate between the enzyme and the substrate, which is stabilized by hydrogen bonding and electrostatic interactions within the enzyme’s active site . The acetyl groups on the glucopyranose ring also play a role in enhancing the compound’s binding affinity and specificity for the enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranosyl fluoride tetraacetate can be synthesized through several methods. One common method involves the acetylation of beta-D-glucopyranosyl fluoride. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranosyl fluoride tetraacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed to remove the acetyl groups.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, various substituted glucopyranosyl derivatives can be formed.

    Hydrolysis: The major product is beta-D-glucopyranosyl fluoride with free hydroxyl groups.

Scientific Research Applications

Beta-D-Glucopyranosyl fluoride tetraacetate has several applications in scientific research:

Comparison with Similar Compounds

  • Beta-D-Glucopyranosyl chloride tetraacetate
  • Beta-D-Glucopyranosyl bromide tetraacetate
  • Beta-D-Glucopyranosyl iodide tetraacetate

Comparison: Beta-D-Glucopyranosyl fluoride tetraacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The fluorine atom provides greater stability and reactivity in certain reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472545
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2823-46-3
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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